N-[3-(1,3-benzoxazol-2-yl)phenyl]pentanamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]pentanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]pentanamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. One common method involves the use of 2-aminophenol and pentanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then cyclized to form the benzoxazole ring, followed by amidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, bromo, or chloro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its benzoxazole moiety.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. For example, benzoxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival . The compound’s ability to bind to these targets and disrupt their function underlies its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer activity.
2-phenyl benzoxazole sulfonamide: Studied for its antimycobacterial activity.
N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide: A structurally similar compound with different functional groups.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]pentanamide is unique due to its specific structural features, such as the pentanamide moiety, which may confer distinct biological and chemical properties compared to other benzoxazole derivatives
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-11-17(21)19-14-8-6-7-13(12-14)18-20-15-9-4-5-10-16(15)22-18/h4-10,12H,2-3,11H2,1H3,(H,19,21) |
InChI Key |
JPCWFOGSXPXAAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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